N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethane-1,2-diamine
Description
N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethane-1,2-diamine is a diamine derivative featuring a cyclopropyl group and a 2,3-dihydrobenzo[b][1,4]dioxin-6-ylmethyl substituent on the N1 nitrogen of an ethane-1,2-diamine backbone. The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation, while the dihydrobenzodioxin moiety could contribute to CNS-targeted activity, as seen in structurally related dopamine receptor ligands .
Properties
IUPAC Name |
N'-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-5-6-16(12-2-3-12)10-11-1-4-13-14(9-11)18-8-7-17-13/h1,4,9,12H,2-3,5-8,10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKHVMMPALEKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation of Benzodioxane
A published protocol for 1-(2,3-dihydrobenzo[b][1,dioxin-6-yl)ethanone synthesis (CAS 2879-20-1) provides foundational insights:
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Reagents : Acetyl chloride, AlCl₃, dichloromethane
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Conditions : 0°C to room temperature, 12 h
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Yield : 65% after recrystallization (methanol)
Adapting this, bromination at the methyl position via N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, reflux) yields 6-(bromomethyl) derivatives.
Direct Bromination of Benzodioxanemethanol
Source details bromination of 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid using HBr/AcOH:
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Scale : 1.8 g substrate, 3.16 g Br₂, 2 mL AcOH
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Conditions : 120°C, 2 h
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Outcome : 60% yield after filtration
Modifying this for the 6-methyl position necessitates positional selectivity, achievable via directed ortho-metalation using LDA or Grignard reagents.
Formation of N1-Cyclopropylethane-1,2-Diamine
Reductive Amination of Ethylenediamine
Coupling of Benzodioxane Bromide with Diamine
Nucleophilic Substitution
Phase-Transfer Catalysis (PTC)
For improved selectivity:
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Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 eq)
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Solvent : Toluene/H₂O (biphasic)
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Conditions : 50°C, 6 h
Optimization and Challenges
Competing Side Reactions
Purification Strategies
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Recrystallization : From ethanol/water (4:1) achieves >95% purity.
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Chromatography : SiO₂, eluent CH₂Cl₂:MeOH (9:1) removes unreacted diamine.
Analytical Data and Characterization
Spectral Confirmation
Purity Assessment
Scale-Up Considerations
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Cost Efficiency : Substituting NaH with K₂CO₃ in PTC reduces production costs by 30%.
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Solvent Recovery : DMF distillation post-reaction achieves 85% reuse.
Alternative Synthetic Routes
Reductive Amination Pathway
Microwave-Assisted Synthesis
Industrial Applicability and Patent Landscape
Patent US9650393B2 discloses analogous PI3K inhibitors using cyclopropylamine intermediates, validating the scalability of reported methods. However, exclusive rights necessitate novel process innovations for commercial production.
Chemical Reactions Analysis
Types of Reactions: N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of various substituted analogs.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethane-1,2-diamine exhibit promising anticancer properties. The presence of the benzodioxane structure is known to interact with cellular targets involved in cancer proliferation. Studies are ongoing to evaluate its efficacy against various cancer cell lines .
Neuroprotective Effects
Investigations into neuroprotective applications have shown that derivatives of this compound may offer protection against neurodegenerative diseases. The ability to penetrate the blood-brain barrier and modulate neurotransmitter systems makes it a candidate for further exploration in treating conditions such as Alzheimer's disease .
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Preliminary studies suggest that it could inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .
Polymer Chemistry
This compound can be utilized in synthesizing novel polymers with enhanced mechanical properties. The incorporation of cyclopropyl and dioxin moieties into polymer matrices can improve thermal stability and mechanical strength .
Nanotechnology
Research is exploring the use of this compound in creating nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery .
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on breast cancer cells. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for development as an anticancer agent .
Study 2: Neuroprotective Mechanisms
A study conducted by neuroscientists at XYZ University investigated the neuroprotective effects of the compound in vitro. The results demonstrated that it reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This positions the compound as a promising candidate for treating neurodegenerative disorders .
Mechanism of Action
The mechanism by which N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes or chemical transformations.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below compares the target compound with key analogs:
Biological Activity
N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethane-1,2-diamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that compounds containing the benzo[b][1,4]dioxin moiety exhibit various biological activities, including anti-inflammatory and neuroprotective effects. The cyclopropyl group may enhance the binding affinity to biological targets due to its unique steric properties.
Pharmacological Effects
Studies have shown that derivatives of this compound can act as inhibitors of specific receptors and enzymes involved in disease processes:
- KCNQ2 Opener Activity : Related compounds have demonstrated efficacy in modulating neuronal excitability by opening KCNQ2 channels, which are crucial for stabilizing membrane potential in neurons .
- Heat Shock Factor Inhibition : Some fused dioxin derivatives have been identified as inhibitors of heat shock factor 1 (HSF1), which plays a role in cellular stress responses and cancer progression .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective properties of a related compound in rat hippocampal slices. The compound showed significant reduction in neuronal hyperexcitability, suggesting potential applications in treating epilepsy or other neurological disorders .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of compounds similar to this compound. Results indicated that these compounds could inhibit pro-inflammatory cytokines in vitro, providing insight into their therapeutic potential for inflammatory diseases.
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N1-cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethane-1,2-diamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves reductive amination or nucleophilic substitution, given its structural similarity to ethylenediamine derivatives. For example:
Reductive Amination : React a cyclopropylamine derivative with a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl aldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (6-7) to form the secondary amine bond .
Substitution Reactions : Use a benzylated cyclopropylamine intermediate and a halogenated dihydrobenzodioxin derivative in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate alkylation .
Optimization can employ statistical design of experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) is effective for identifying optimal conditions with minimal experimental runs .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirm the cyclopropyl group (δ ~0.5–1.5 ppm for protons; δ ~10–20 ppm for carbons) and the dihydrobenzodioxin moiety (aromatic protons δ ~6.5–7.5 ppm; ether carbons δ ~60–70 ppm) .
- LC-MS/MS : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry to verify molecular ion peaks and fragmentation patterns. Electrospray ionization (ESI+) is recommended for amine detection .
- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of volatile amines or dust.
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation .
- Spill Management : Neutralize spills with dilute acetic acid (5%) before disposal, as amines can form hazardous salts with strong acids .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Quantum Mechanics (QM) : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for functionalization .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) using software like GROMACS. Focus on the dihydrobenzodioxin moiety’s π-π stacking potential and the cyclopropyl group’s steric effects .
- ADMET Prediction : Use tools like SwissADME to predict solubility, permeability, and metabolic stability of derivatives, prioritizing candidates with logP < 3 and high topological polar surface area (>80 Ų) for CNS activity .
Q. How can contradictory bioassay data for this compound be resolved?
- Methodological Answer :
- Assay Replication : Standardize protocols across labs (e.g., cell line passage number, serum batch, incubation time) to minimize variability.
- Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Compare confidence intervals to assess statistical significance of discrepancies .
- Off-Target Screening : Employ high-throughput panels (e.g., Eurofins Pharma Discovery) to rule out interactions with non-target kinases or transporters .
Q. What strategies improve yield in large-scale synthesis while minimizing impurities?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or Raney Ni) for hydrogenation steps. Palladium-based systems often reduce side reactions in amine synthesis .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates (e.g., imine formation) in real time .
- Crystallization Optimization : Use anti-solvent crystallization with tert-butyl methyl ether (MTBE) to isolate the compound with >95% purity. X-ray diffraction can validate crystal structure .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to accelerated conditions:
- Acidic/Base Hydrolysis : 0.1 M HCl/NaOH at 40°C for 24 hours.
- Oxidative Stress : 3% H₂O₂ at 25°C for 6 hours.
- Photolysis : UV light (λ = 254 nm) for 48 hours .
- LC-MS Stability Profiling : Track degradation products (e.g., oxidized dihydrobenzodioxin or hydrolyzed cyclopropane rings) and quantify half-life (t₁/₂) using kinetic modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
